[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI)
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Overview
Description
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is a derivative of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold.
Preparation Methods
The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) involves reactions of direct C-H bond functionalization. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione can be synthesized directly from 3,4-diaminofurazan and oxalic acid by a one-step amide condensation reaction. The reaction conditions typically involve refluxing the reactants in an acidic medium
Chemical Reactions Analysis
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) undergoes various chemical reactions, primarily nitration reactions. These reactions are used to develop new promising components for explosives, rocket fuel, and gunpowder. Common reagents for these reactions include nitric acid and sulfuric acid, and the reactions are typically carried out under controlled temperature conditions. The major products formed from these reactions are nitrated derivatives of the original compound.
Scientific Research Applications
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) has several scientific research applications. It is used as a multifunctional chemosensor, charge-transport material for photovoltaics, and in compounds with advanced nonlinear optical properties . The compound is also being studied for its potential use in the treatment of nonalcoholic steatohepatitis due to its mitochondrial uncoupling properties.
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) involves mitochondrial uncoupling. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. These properties make the compound a potential candidate for the treatment of metabolic disorders such as nonalcoholic steatohepatitis.
Comparison with Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is similar to other compounds in the [1,2,5]oxadiazolo[3,4-b]pyrazine family, such as [1,2,5]thiadiazolo[3,4-b]pyrazine and quinoxaline derivatives . These compounds share similar electron-withdrawing properties and are used in various applications, including chemosensors and photovoltaic materials . [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is unique due to its specific modifications, which enhance its mitochondrial uncoupling properties and potential therapeutic applications.
Properties
IUPAC Name |
5-methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c1-11-5-2(6)7-3-4(8-5)10-12-9-3/h1H3,(H2,6,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAFWRRZPYTPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NON=C2N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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